Product packaging for 2,2-Dimethyl-3-nonanol(Cat. No.:CAS No. 25966-64-7)

2,2-Dimethyl-3-nonanol

Cat. No.: B8743461
CAS No.: 25966-64-7
M. Wt: 172.31 g/mol
InChI Key: RQBGLGUNEJMISI-UHFFFAOYSA-N
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Description

Contextualization within Highly Branched Secondary Alcohol Research

Highly branched secondary alcohols are a class of organic compounds that have garnered significant interest due to their unique physical and chemical properties. These properties, which include lower pour points and enhanced solvency, make them valuable as intermediates in the synthesis of a variety of derivatives used in applications ranging from surfactants to lubricants. exxonmobilchemical.com The branching structure of these alcohols, such as in 2,2-Dimethyl-3-nonanol, creates a sterically crowded environment around the hydroxyl group, which significantly influences their reactivity.

The synthesis of highly branched secondary alcohols often requires specialized methods to overcome the steric hindrance. orgsyn.org Traditional methods for alcohol synthesis, such as the reduction of ketones or the addition of Grignard reagents to aldehydes, can be less effective for creating highly substituted carbon skeletons. rroij.com Consequently, modern synthetic strategies, including the use of transition-metal-catalyzed cross-coupling reactions, have been developed to access these complex structures. rsc.orgacs.org For instance, the borrowing hydrogen strategy, which involves the temporary oxidation of an alcohol to a carbonyl compound, has emerged as a powerful tool for the formation of carbon-carbon bonds in the synthesis of long-chain branched alcohols. rsc.org

The research into highly branched secondary alcohols is driven by the desire to fine-tune the properties of resulting materials. The degree and position of branching can impact the biodegradability and wetting power of derived surfactants, making the precise synthesis of specific isomers, like this compound, a key objective. exxonmobilchemical.com

Significance of Stereochemical Considerations in Chiral Branched Alcohols

The presence of a chiral center, as is the case in this compound at the C3 position, introduces the element of stereochemistry, which is of paramount importance in modern organic chemistry. The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity and chemical reactivity. bohrium.com A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. iupac.org

For chiral branched alcohols, controlling the absolute stereochemistry is a significant challenge, primarily due to the steric hindrance around the reaction center. acs.orgnih.gov The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which are often required for applications in pharmaceuticals and materials science. bohrium.commdpi.com

Several strategies are employed to achieve stereocontrol in the synthesis of chiral alcohols. These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. mdpi.comtcichemicals.com For instance, dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has proven to be a highly effective method for the synthesis of enantiopure esters from racemic alcohols. mdpi.com The development of new transition-metal catalysts and the use of lipases have expanded the scope of DKR to include challenging substrates like sterically hindered secondary alcohols. nih.govmdpi.com

The determination of the absolute stereochemistry of these complex molecules is another critical aspect, often accomplished through techniques like X-ray crystallography of derivatives or advanced spectroscopic methods. acs.orgnih.gov

Overview of Current Research Trajectories for Complex Alkanols

The field of complex alkanol research is dynamic, with several key trends shaping its future direction. A major focus is the development of more efficient and sustainable synthetic methods. This includes the use of earth-abundant metal catalysts (e.g., iron, cobalt) to replace precious metals (e.g., ruthenium, iridium) in catalytic reactions like borrowing hydrogen catalysis. rsc.org

Another significant research trajectory is the advancement of asymmetric catalysis to achieve higher levels of enantioselectivity in the synthesis of chiral alcohols. sioc-journal.cnfrontiersin.org This involves the design of novel chiral ligands and organocatalysts that can effectively control the stereochemical outcome of reactions involving sterically demanding substrates. rsc.org Cascade reactions, where multiple transformations are carried out in a single pot, are also gaining prominence as they offer a more atom- and step-economical approach to the synthesis of complex molecules. mdpi.com

Furthermore, there is a growing interest in the biocatalytic synthesis of chiral alcohols. bohrium.com The use of enzymes, such as ketoreductases and lipases, offers a green and highly selective alternative to traditional chemical methods. bohrium.com Advances in genetic engineering and metagenomics are expanding the toolbox of available biocatalysts, enabling the synthesis of a wider range of complex chiral alcohols under mild reaction conditions. bohrium.com

The exploration of the unique properties of highly branched and stereochemically complex alkanols in materials science and as intermediates for bioactive molecules remains a vibrant area of research. exxonmobilchemical.com The ability to precisely tailor the structure of these alcohols will undoubtedly lead to the discovery of new applications and functionalities.

Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound25966-64-7C11H24O172.31Not available
2-Methyl-3-nonanol (B1594174)26533-33-5C10H22O158.28Not available
3-Nonanol624-51-1C9H20O144.25192-194
2-Nonanol628-99-9C9H20O144.25Not available
2-Methyl-2-nonanol10297-57-1C10H22O158.28Not available

Spectroscopic Data of 2-Methyl-3-nonanol (as a proxy for this compound)

Spectroscopy TypeKey Signals
¹H NMR Signals corresponding to the methyl, methylene (B1212753), and methine protons are expected. The chemical shift of the proton on the carbon bearing the hydroxyl group would be a key diagnostic peak.
¹³C NMR Resonances for each unique carbon atom would be observed. The carbon attached to the hydroxyl group would appear in the characteristic range for secondary alcohols.
Mass Spectrometry (GC-MS) The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of water and alkyl fragments.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group would be prominent. C-H stretching and bending vibrations would also be present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B8743461 2,2-Dimethyl-3-nonanol CAS No. 25966-64-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25966-64-7

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2,2-dimethylnonan-3-ol

InChI

InChI=1S/C11H24O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-9H2,1-4H3

InChI Key

RQBGLGUNEJMISI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)(C)C)O

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyl 3 Nonanol and Analogues

Chemo-Enzymatic Synthesis Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. nih.govresearchgate.net Biocatalysis, particularly with lipases, has been extensively studied for the production of optically pure alcohols. nih.govrsc.orgacs.org

Lipase-Catalyzed Transesterification for Kinetic Resolution

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. nih.gov This process relies on the differential rate of reaction of enantiomers with an enzyme, allowing for the isolation of one enantiomer in high purity. Lipase-catalyzed transesterification, in particular, has proven effective for resolving various secondary alcohols. researchgate.netdss.go.thacs.org

Candida antarctica lipase (B570770) B (CALB) is a robust and versatile enzyme frequently employed in industrial and academic settings for kinetic resolutions. acs.org Its high enantioselectivity in the transesterification of chiral secondary alcohols is well-documented. researchgate.net However, its effectiveness is highly dependent on the structure of the substrate.

A study designed to probe the alcohol-binding part of the CALB active site investigated a series of structurally related racemates, including 2,2-dimethyl-3-nonanol. researchgate.netresearchgate.netresearchgate.net The kinetic resolutions were carried out using S-ethyl thiooctanoate as the acyl donor. While the study successfully resolved several secondary alcohols, such as 3-hydroxy-1-undecyne, 3-hydroxy-1-nonene, 3-nonanol, and 1-chloro-2-octanol (B14116106), to high enantiomeric purity, a significant limitation was observed for more sterically hindered substrates. researchgate.netresearchgate.net Specifically, both 2-methyl-3-nonanol (B1594174) and this compound failed to produce any detectable amounts of the corresponding product ester. researchgate.netresearchgate.net This indicates that the bulky dimethyl group at the C2 position of this compound presents a significant steric hindrance that prevents the substrate from effectively binding to the active site of wild-type CALB. researchgate.netresearchgate.net

It is important to note that while CALB is generally ineffective for the esterification of tertiary alcohols, Candida antarctica lipase A (CALA) has shown some activity towards this class of compounds. google.com Protein engineering efforts on CALA have also been undertaken to improve its activity for the esterification of sterically demanding tertiary alcohols. d-nb.info

The enantioselectivity of lipases, often quantified by the enantiomeric ratio (E), is a critical factor in the success of kinetic resolutions. nih.gov CALB, for instance, exhibits high enantioselectivity (E > 100) in the resolution of many secondary alcohols. researchgate.net This high selectivity is attributed to a well-defined stereospecificity pocket within the enzyme's active site. nih.gov

The enantioselectivity of CALB can be influenced by several factors, including the acyl donor and temperature. researchgate.netnih.gov For example, the chain length of the acyl donor can impact the enantiomeric ratio, with longer acyl donors sometimes leading to higher enantioselectivity. researchgate.net Temperature also plays a crucial role, as the enantiomeric ratio is dependent on the differential activation enthalpy and entropy of the two enantiomers. nih.gov

While wild-type CALB shows limited to no reactivity with this compound, studies on other substrates demonstrate the potential for high enantioselectivity in enzymatic reactions. For instance, the resolution of 1-chloro-2-octanol using CALB can be achieved with high enantiomeric purity. researchgate.net Furthermore, protein engineering has been successfully employed to create CALB mutants with altered and even inverted enantioselectivity for certain substrates. acs.org

Biocatalytic Transformations with Other Enzyme Systems

Beyond lipases, other enzyme systems are being explored for the synthesis of chiral alcohols. nih.gov These include esterases, epoxide hydrolases, and halohydrin dehalogenases, among others. nih.gov Recently, a one-pot, two-step method combining a laccase/TEMPO oxidation system with organolithium reagents has been developed for the synthesis of tertiary alcohols. researchgate.net This chemo-enzymatic approach allows for the transformation of secondary alcohols into tertiary alcohols under mild, aerobic aqueous conditions. researchgate.net While not specifically demonstrated for this compound, this methodology presents a promising alternative route for the synthesis of highly substituted alcohols.

Organometallic Reagent-Based Syntheses of Tertiary Alcohols

Traditional organic synthesis provides robust methods for the formation of carbon-carbon bonds, which are essential for constructing complex molecules like tertiary alcohols.

Grignard Reagent Additions to Carbonyl Precursors of Branched Alcohols

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. wikipedia.orgsigmaaldrich.comlibretexts.org This reaction is a primary method for synthesizing secondary and tertiary alcohols. libretexts.org

To synthesize this compound via a Grignard reaction, one could envision the addition of a hexylmagnesium halide to pinacolone (B1678379) (3,3-dimethyl-2-butanone). In this scenario, the hexyl Grignard reagent would act as the nucleophile, attacking the electrophilic carbonyl carbon of pinacolone. A subsequent acidic workup would then protonate the resulting alkoxide to yield the final tertiary alcohol, this compound.

The general procedure for a Grignard synthesis involves reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent. sigmaaldrich.comstudylib.net This reagent is then reacted with the carbonyl precursor. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are strong bases and will react with water. sigmaaldrich.comlibretexts.org

Diastereoselective Additions for Enantiopure Building Blocks

The creation of enantiomerically pure stereocenters is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For a molecule like this compound, which contains a chiral center at the C-3 position, diastereoselective addition reactions are instrumental in establishing the desired stereochemistry. These methods often involve the use of chiral auxiliaries, catalysts, or substrates to control the facial selectivity of a nucleophilic addition to a carbonyl group.

One effective strategy involves the diastereoselective addition of organometallic reagents to chiral aldehydes. For instance, the addition of a methylmetal reagent to a chiral α-substituted aldehyde can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. In a relevant study, the diastereoselective addition of dimethylzinc (B1204448) to chiral 2-methyl-3-(phenylsulfanyl)propanal was utilized to produce enantiopure building blocks for 3-methyl-2-alkanols. diva-portal.org This approach, when applied to the synthesis of this compound, would involve the reaction of a hexylmetal species with a chiral α,α-dimethyl aldehyde.

Furthermore, enzymatic resolutions have proven to be a powerful tool for obtaining enantiopure compounds. nih.gov Lipase-catalyzed esterification, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. A study on the synthesis of 3-methyl-2-alkanols employed a lipase-catalyzed acylation to enhance the enantiomeric and diastereomeric purity of the alcohol products. diva-portal.org This enzymatic approach could be applied to a racemic mixture of this compound to isolate the desired enantiomer.

The table below summarizes representative results for diastereoselective additions leading to chiral alcohol building blocks, based on methodologies applicable to the synthesis of this compound analogues.

Aldehyde/Ketone SubstrateNucleophileCatalyst/ConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Racemic 2-methyl-3-(phenylsulfanyl)propanalDimethylzincLewis Acid95:5- diva-portal.org
Chiral 2-methyl-3-(phenylsulfanyl)propanalDimethylzinc->99.5:0.5>99.9% diva-portal.org
Racemic α-branched ketonesMe₂ (CH₂Cl)SiCNBifunctional cyanating reagent>20:190-98% chinesechemsoc.org
Aldehydesα-substituted allylboronatesChiral Phosphoric Acid>30:1 (Z-selectivity)95-99% acs.org

Exploration of Novel Chemical Synthesis Pathways for Highly Substituted Alkanols

The demand for structurally complex molecules has driven the development of novel synthetic pathways for highly substituted alkanols. These methods often focus on atom economy, step efficiency, and the ability to construct multiple stereocenters in a single transformation.

A prominent method for synthesizing tertiary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide to a ketone or ester. chemie-brunschwig.ch The synthesis of this compound could be envisioned through the reaction of hexylmagnesium bromide with pinacolone (3,3-dimethyl-2-butanone). While classic, this approach can be limited by side reactions such as enolization, especially with hindered ketones.

More contemporary approaches offer greater control and efficiency. For example, tandem reactions that combine multiple bond-forming events in a single pot are highly desirable. A strategy employing a Mukaiyama aldol (B89426) reaction in tandem with a free radical-based allyl transfer has been reported for the elaboration of functionalized tertiary and quaternary centers. acs.org Another novel tandem reaction involves the use of α-diazocarbonyl compounds and propargyl alcohols catalyzed by BF₃·OEt₂ to furnish highly substituted indene (B144670) and furanone systems, demonstrating the potential for complex constructions. acs.org

Catalytic hydroalkylation of dienes has also emerged as a powerful tool for creating vicinal tertiary and N-substituted quaternary stereogenic centers. rsc.org This method, while demonstrated for nitrogen-containing compounds, highlights the potential for developing analogous catalytic systems for the synthesis of highly substituted carbinols.

The use of organoboron reagents in Suzuki-Miyaura cross-coupling reactions has been extended to the arylation of aldehydes, providing access to secondary alcohols. chemie-brunschwig.chmdpi.com The development of analogous reactions with alkylboron reagents could provide a direct route to tertiary alcohols like this compound.

The table below outlines some novel synthetic pathways and their key features, which could be adapted for the synthesis of highly substituted alkanols like this compound.

Synthetic PathwayKey Reagents/CatalystsProductsKey FeaturesReference
Grignard ReactionAlkyl/aryl bromides, magnesium, substituted chalconesAlkyl/aryl substituted tertiary alcoholsTwo-step synthesis via nucleophilic addition to chalcones. mdpi.com
Tandem Mukaiyama-AllylationLewis acid, allyltributylstannaneFunctionalized tertiary and quaternary centersDiastereoselective tandem reaction sequence. acs.org
Tandem Diazo-Propargyl Alcohol Reactionα-diazocarbonyl compounds, propargyl alcohols, BF₃·OEt₂Highly substituted indenes and furanonesAtom-economical access to complex cyclic systems. acs.org
Catalytic HydroalkylationDienes, oxazolones, Rh(I) catalystVicinal tertiary and N-substituted quaternary centersDiastereoselective, mild conditions. rsc.org
Asymmetric Arylation of AldehydesAliphatic aldehydes, arylboronic acids, Ru/Me-BIPAM catalystChiral secondary alcoholsHigh yields and enantioselectivities. mdpi.com

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethyl 3 Nonanol

Investigations into Alcohol Functional Group Reactivity

The reactivity of the secondary alcohol in 2,2-dimethyl-3-nonanol is dominated by the electronic nature of the hydroxyl group and the substantial steric shielding from the adjacent 2,2-dimethyl group. This steric bulk impedes the approach of reagents to the alcohol's oxygen, the carbinol hydrogen, and the carbon to which the hydroxyl group is attached.

Esterification and Transesterification Reactions

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is a fundamental transformation. For sterically hindered secondary alcohols like this compound, this reaction is significantly slower than for primary or less hindered secondary alcohols. byjus.com The bulky 2,2-dimethyl group physically blocks the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid or acid derivative.

Standard Fischer esterification conditions, which involve heating the alcohol and carboxylic acid with a strong acid catalyst (e.g., sulfuric acid), often result in low yields or require prolonged reaction times. youtube.com To overcome this steric hindrance, more reactive acylating agents or specialized catalytic systems are necessary. For instance, reacting the alcohol with a more electrophilic acid chloride or acid anhydride (B1165640) under basic conditions can facilitate the reaction. Even under these conditions, the reaction rates are comparatively slow.

The general order of reactivity for alcohols in esterification is primary > secondary > tertiary, primarily due to steric effects. byjus.com

Table 1: Comparison of Esterification Methods for Sterically Hindered Secondary Alcohols

MethodReagentsTypical ConditionsEfficacy with Hindered Alcohols
Fischer EsterificationCarboxylic Acid, H₂SO₄HeatSlow, often low yield
Acyl ChlorideAcid Chloride, Pyridine0 °C to room temp.More effective, but can still be slow
Steglich EsterificationCarboxylic Acid, DCC, DMAPRoom temp.Generally effective for hindered systems

This table is illustrative and based on general principles of organic reactivity for sterically hindered alcohols.

Oxidation and Reduction Pathways

Oxidation The oxidation of this compound yields the corresponding ketone, 2,2-dimethyl-3-nonanone. As a secondary alcohol, it cannot be oxidized to a carboxylic acid without breaking carbon-carbon bonds, a process that requires harsh conditions. youtube.com The primary challenge in this oxidation is, again, steric hindrance. The bulky neighboring group can hinder the approach of the oxidizing agent and slow the abstraction of the hydrogen atom from the hydroxyl-bearing carbon. study.com

Common oxidizing agents vary in their effectiveness:

Chromium-based reagents: Strong oxidants like chromic acid (H₂CrO₄), formed from sodium dichromate and sulfuric acid, can oxidize secondary alcohols. However, milder reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred. libretexts.org

DMSO-based reagents: The Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is a very mild and effective method for oxidizing sterically hindered alcohols to ketones. wikipedia.orgorganic-chemistry.org Its mechanism is sensitive to steric factors but is generally capable of overcoming significant hindrance. youtube.com

Periodinanes: The Dess-Martin periodinane (DMP) is another mild and highly efficient reagent for oxidizing hindered alcohols with high yields. libretexts.org

Table 2: Effectiveness of Common Oxidizing Agents on Hindered Secondary Alcohols

Oxidizing AgentTypical ConditionsNotes
Chromic Acid (H₂CrO₄)H₂SO₄, H₂O, acetoneStrong oxidant, acidic conditions
PCCCH₂Cl₂Milder, avoids strong acid
Swern OxidationDMSO, (COCl)₂, Et₃N, -78 °CVery mild, effective for sensitive substrates organic-chemistry.org
Dess-Martin PeriodinaneCH₂Cl₂, room temp.Mild, high-yielding, neutral conditions libretexts.org

This table provides a general comparison of common oxidation methods.

Reduction The alcohol functional group itself is not susceptible to reduction. Reduction pathways would involve the corresponding ketone, 2,2-dimethyl-3-nonanone, being reduced back to the alcohol. This transformation is crucial for stereochemical studies.

Stereochemical Outcomes in Reaction Mechanisms

The carbon atom at the 3-position in this compound is a chiral center. Therefore, reactions involving this center can have significant stereochemical implications.

Studies on Enantiomeric and Diastereomeric Control

Achieving enantiomeric and diastereomeric control in the synthesis of or reactions at sterically hindered chiral centers is a key challenge in organic synthesis.

Synthesis: The enantioselective synthesis of this compound can be achieved by the asymmetric reduction of the prochiral ketone 2,2-dimethyl-3-nonanone. This can be accomplished using chiral reducing agents or catalysts, which selectively produce one enantiomer over the other.

Kinetic Resolution: In reactions involving a racemic mixture of this compound, a chiral catalyst or reagent can be used to react preferentially with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol. This process, known as kinetic resolution, has been successfully applied to other sterically hindered secondary alcohols. researchgate.net Lipases, for example, are often used in the kinetic resolution of secondary alcohols via enantioselective transesterification. mdpi.com

Probing Steric Hindrance Effects on Reactivity

Steric hindrance is the most critical factor governing the reactivity of this compound. study.com The 2,2-dimethyl group acts as a bulky shield, restricting access to the reaction center at C3. This has several consequences:

Reaction Rates: The rates of both nucleophilic attack on the carbinol carbon (as in Sₙ2 reactions, if a leaving group were present) and reactions at the hydroxyl group (esterification, oxidation) are dramatically reduced compared to less hindered analogues like 3-nonanol.

Mechanism Preference: The steric bulk makes an Sₙ2-type mechanism at the C3 carbon highly unfavorable. If the alcohol were converted to a good leaving group (e.g., a tosylate), elimination reactions (E2) would likely dominate over substitution. msu.edu The approach of a base to abstract a proton from the C4 position would be less hindered than the approach of a nucleophile to the C3 position.

Conformational Effects: The bulky group restricts bond rotation, influencing the molecule's preferred conformation. This can affect which face of the molecule is more accessible to incoming reagents, further influencing stereochemical outcomes.

Reaction Kinetics and Transition State Analysis

For any reaction at the C3 position, the transition state will involve significant steric strain due to the interaction between the incoming reagent and the bulky 2,2-dimethyl group. According to transition state theory, this increased steric strain raises the energy of the transition state, which in turn increases the activation energy (Ea) of the reaction.

A higher activation energy leads to a lower reaction rate constant (k), as described by the Arrhenius equation: k = A * e^(-Ea/RT)

For example, in acid-catalyzed esterification, the activation energy for reactions involving sterically hindered secondary alcohols is significantly higher than for primary alcohols like methanol. ucr.ac.cr This leads to much slower reaction rates under identical conditions.

Table 3: Illustrative Kinetic Parameters for Alcohol Oxidation

AlcoholRelative Rate Constant (k_rel)Activation Energy (Ea)Key Factor
3-Nonanol1LowerLess steric hindrance
This compound<< 1HigherSignificant steric hindrance

This is a hypothetical table illustrating the expected kinetic consequences of steric hindrance based on established principles.

Transition state analysis for reactions like the hydride transfer involved in oxidation would show a crowded transition state. rsc.org The bulky alkyl group destabilizes this state, slowing the reaction. This effect is a classic example of how molecular structure dictates chemical reactivity through steric and electronic effects. study.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹³C NMR spectrum of 2,2-Dimethyl-3-nonanol provides a count of the chemically non-equivalent carbon atoms and information about their electronic environment. Due to the molecule's structure, all eleven carbon atoms are chemically distinct, and thus, eleven unique signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and the carbon's hybridization. The carbon atom bonded to the hydroxyl group (C3) is significantly deshielded and appears at a lower field (higher ppm value) compared to the other sp³ hybridized carbons. The quaternary carbon (C2) also exhibits a characteristic downfield shift. The carbons of the tert-butyl group are shielded relative to the carbinol carbon, and the carbons of the hexyl chain display typical alkane chemical shifts, with some variation based on their proximity to the hydroxyl group.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (3 x CH₃)~25Attached to a quaternary carbon.
C2 (Quaternary C)~35Deshielded due to substitution.
C3 (CH-OH)~75-80Deshielded by the electronegative oxygen atom.
C4 (CH₂)~30-35Adjacent to the carbinol carbon.
C5 (CH₂)~25-30Typical alkyl chain carbon.
C6 (CH₂)~30-35Typical alkyl chain carbon.
C7 (CH₂)~22-27Typical alkyl chain carbon.
C8 (CH₂)~30-35Typical alkyl chain carbon.
C9 (CH₃)~14Terminal methyl group in an alkyl chain.

Note: These are approximate values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. chemguide.co.uklibretexts.org

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the molecular connectivity. researchgate.net For a molecule like this compound, several 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the proton on C3 and the protons on C4, and sequentially along the entire hexyl chain (C4 through C9), confirming the linear alkyl chain structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each CH, CH₂, and CH₃ group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities based on boiling point and polarity. fmach.it The retention time of the compound is a characteristic property that can be used for its identification when compared against a known standard.

After exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The mass spectrum serves as a molecular fingerprint that can be compared with spectral libraries (e.g., NIST) for positive identification. fmach.it The purity of the sample is assessed by integrating the area of the primary peak in the gas chromatogram relative to the total area of all peaks.

For alcohols, the molecular ion peak in an electron ionization (EI) mass spectrum is often weak or absent. libretexts.org The fragmentation pattern, however, provides significant structural information. Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a common and diagnostic fragmentation for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.org For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the C2-C3 bond results in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a prominent fragment ion with an m/z value of 101.

Cleavage of the C3-C4 bond results in the loss of a hexyl radical (•C₆H₁₃), producing a characteristic fragment ion at m/z 87.

Dehydration: Alcohols frequently undergo the elimination of a water molecule (H₂O, mass of 18) from the molecular ion, leading to a fragment ion at m/z [M-18]. libretexts.orglibretexts.org For this compound (MW = 172.31), this would result in a peak at m/z 154.

Table 2: Predicted Key Mass Fragments for this compound

m/z ValueProposed FragmentFragmentation Pathway
157[M-CH₃]⁺Loss of a methyl radical
154[M-H₂O]⁺Dehydration
101[CH(OH)C₆H₁₃]⁺Alpha-cleavage (loss of •C(CH₃)₃)
87[CH(OH)C(CH₃)₃]⁺Alpha-cleavage (loss of •C₆H₁₃)
57[C(CH₃)₃]⁺tert-Butyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its identity as an alcohol with a significant aliphatic structure. The key diagnostic peaks are:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H Stretch: Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the alkyl structure. docbrown.info

C-O Stretch: A moderate to strong absorption band in the fingerprint region, typically between 1050-1150 cm⁻¹, which is indicative of the C-O single bond stretching vibration in a secondary alcohol.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200O-H stretchAlcohol (hydroxyl)
2960-2850C-H stretchAlkyl (CH₃, CH₂)
1470-1365C-H bendAlkyl (CH₃, CH₂)
1150-1050C-O stretchSecondary Alcohol

Vapor Phase Infrared (IR) Spectroscopy for Structural Insights

Vapor phase infrared (IR) spectroscopy is a powerful tool for elucidating the structural characteristics of this compound by examining the vibrations of its molecular bonds in the gaseous state. In this phase, intermolecular interactions, such as hydrogen bonding, are minimized, providing a clearer spectrum of the isolated molecule. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational frequencies of its specific functional groups.

A prominent feature in the vapor phase IR spectrum of a tertiary alcohol like this compound is the sharp, well-defined absorption band corresponding to the free hydroxyl (O-H) stretching vibration. This typically appears in the region of 3650-3584 cm⁻¹. The absence of the broad, hydrogen-bonded O-H band, which is characteristic of condensed phases, is a key indicator of the vapor phase measurement. Other significant absorption bands include those for the C-H stretching vibrations of the methyl and methylene groups, typically observed between 2960 and 2850 cm⁻¹, and the C-O stretching vibration, which for a tertiary alcohol is expected in the 1200-1100 cm⁻¹ region. The presence of the bulky tert-butyl group (2,2-dimethyl) influences the C-H bending vibrations, which can be observed in the 1470-1365 cm⁻¹ range.

Table 1: Expected Vapor Phase IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch (free)3650 - 3584Hydroxyl
C-H Stretch2960 - 2850Alkyl
C-H Bend (CH₃)1470 - 1365Methyl
C-O Stretch1200 - 1100Tertiary Alcohol

Correlation with Molecular Vibrational Modes

Each absorption band in the IR spectrum of this compound can be correlated to specific molecular vibrational modes. These modes include stretching, bending, rocking, and twisting of the chemical bonds.

Bending vibrations, which occur at lower frequencies, are also critical for structural confirmation. The gem-dimethyl group on the second carbon gives rise to characteristic bending patterns. The correlation of these observed frequencies with known vibrational modes of similar tertiary alcohols allows for a confident structural assignment of this compound.

Advanced Chromatographic Separation Techniques

Derivatization Strategies for Enhanced Chromatographic Resolution

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. However, the presence of the polar hydroxyl group can lead to poor peak shape and reduced volatility due to hydrogen bonding interactions with the stationary phase. researchgate.net Derivatization is a chemical modification technique used to convert the polar analyte into a less polar and more volatile derivative, thereby improving chromatographic performance. researchgate.netyoutube.com

For this compound, a common and effective derivatization strategy is silylation . This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The resulting TMS ether is significantly more volatile and less polar than the parent alcohol, leading to sharper, more symmetrical peaks and improved resolution in GC analysis. gcms.cz

Another potential derivatization method is acylation , where the hydroxyl group is converted to an ester. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can be used. semanticscholar.org These reagents introduce highly electronegative fluorine atoms, which can enhance detection sensitivity when using an electron capture detector (ECD). semanticscholar.org

Table 2: Common Derivatization Reagents for this compound

Derivatization Method Reagent Derivative Formed Advantages
SilylationBSTFA, MSTFATrimethylsilyl (TMS) etherIncreased volatility, improved peak shape
AcylationPFPA, HFBAFluoroacyl esterIncreased volatility, enhanced ECD response

This table outlines general derivatization strategies applicable to tertiary alcohols like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

This compound is a chiral molecule, existing as two enantiomers (R and S forms) due to the stereocenter at the third carbon. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging. csfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for the separation and quantification of these enantiomers. nih.govnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov For the separation of alcohol enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. sigmaaldrich.com Columns like Chiralpak® or Chiralcel® are widely used for this purpose. nih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com The stability of these complexes differs for each enantiomer, resulting in differential elution from the column. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. By carefully selecting the appropriate CSP and mobile phase composition, baseline separation of the R- and S-enantiomers of this compound can be achieved, allowing for their individual analysis and quantification. nih.gov

Theoretical and Computational Chemistry of 2,2 Dimethyl 3 Nonanol

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR represents a class of computational models that aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a specific activity or property. For aliphatic alcohols, QSPR has been successfully applied to predict a range of properties including boiling point, water solubility, and n-octanol/water partition coefficients. rsc.org

While specific QSPR studies focusing exclusively on 2,2-Dimethyl-3-nonanol are not prominent in the literature, this compound is representative of the class of branched, long-chain aliphatic alcohols frequently included in broader QSPR datasets. rsc.orgchemguide.co.uk These datasets are curated to encompass a wide diversity of molecular structures to ensure the resulting models are robust and have broad applicability. The inclusion of molecules like this compound, with its specific branching pattern—a tertiary butyl group adjacent to the hydroxyl-bearing carbon—is crucial for developing models that can accurately account for the effects of steric hindrance near a functional group.

Properties of interest in such datasets typically include thermodynamic, physical, and chromatographic data. rsc.org A representative dataset for developing a QSPR model for the boiling points of alcohols might include the compounds listed in the interactive table below.

Compound NameMolecular FormulaStructure TypeBoiling Point (°C)
EthanolC2H6OPrimary, Linear78.37
1-ButanolC4H10OPrimary, Linear117.7
2-ButanolC4H10OSecondary, Linear99.5
tert-ButanolC4H10OTertiary, Branched82.4
1-NonanolC9H20OPrimary, Linear215
This compoundC11H24OSecondary, Branched(Predicted)

Note: The boiling point for this compound would be a value predicted by the QSPR model developed from the dataset.

The predictive power of a QSPR model is fundamentally dependent on the molecular descriptors used. rsc.org For branched alcohols like this compound, topological descriptors are particularly important. These descriptors are numerical values derived from the graph representation of the molecule and encode information about its size, shape, and degree of branching.

The development of effective QSPR models involves selecting descriptors that are highly correlated with the property of interest while having low correlation among themselves. chemconnections.org For branched alcohols, relevant descriptors include:

Connectivity Indices (e.g., Chi indices): These reflect the degree of branching in the carbon skeleton.

Shape Indices (e.g., Kappa indices): These quantify aspects of the molecular shape, which is critical for properties influenced by intermolecular packing and steric effects.

Wiener Index: A descriptor related to the sum of distances between all pairs of atoms, reflecting molecular compactness.

Once developed, the model's statistical significance and predictive reliability are confirmed through rigorous validation techniques, such as leave-one-out cross-validation. rsc.orgchemconnections.org High values for the multiple correlation coefficient (R) and Fisher-ratio statistics indicate a robust model. rsc.org

A well-validated QSPR model can predict the properties of compounds not included in the original training set. rsc.org This is particularly useful for estimating the properties of numerous structural analogues of this compound. For example, a model developed for the boiling points of C9-C12 secondary alcohols could predict how changes in the position of the hydroxyl group or the arrangement of methyl groups would affect the boiling point.

The table below illustrates how a hypothetical validated QSPR model might predict the boiling points of this compound and several of its structural isomers.

Compound NameStructureKey Structural DifferencePredicted Boiling Point (°C)
This compoundCH3(CH2)5CH(OH)C(CH3)3Base compound225.5
3,3-Dimethyl-2-nonanolCH3(CH2)5C(CH3)2CH(OH)CH3Isomeric branching and OH position221.0
2-Methyl-2-decanolCH3(CH2)7C(OH)(CH3)2Tertiary alcohol isomer218.7
UndecanolCH3(CH2)9CH2OHLinear primary alcohol isomer232.1

Note: The predicted values are for illustrative purposes to demonstrate the model's capability.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful computational tools that provide a detailed view of molecular structure, conformational flexibility, and intermolecular interactions at an atomic level.

The structure of this compound is not static; it exists as an ensemble of rapidly interconverting conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. For this molecule, key rotations occur around the C2-C3 and C3-C4 bonds.

The stability of different conformers is primarily influenced by two factors:

Torsional Strain: Repulsion between bonding electrons in adjacent atoms. Staggered conformations are lower in energy than eclipsed conformations.

Steric Strain: Repulsive interactions that occur when bulky groups are forced into close proximity.

The most stable conformations will minimize both of these strains. For the C2-C3 bond, the bulky tert-butyl group and the long hexyl chain will preferentially orient themselves in an anti-periplanar arrangement to minimize steric hindrance. Theoretical conformational analysis, often performed using quantum chemical calculations, can map the potential energy surface as a function of dihedral angles to identify the global energy minimum. mdpi.com For example, a staggered conformation where the large alkyl groups are positioned far from each other is expected to be the most stable. mdpi.com

Conformation Type (around C2-C3 bond)Dihedral Angle (H-C3-C2-C(CH3)3)Relative Energy (kJ/mol)Stability
Staggered (Anti)180°0 (Reference)Most Stable
Staggered (Gauche)60°, 300°~3-5Less Stable
Eclipsed0°, 120°, 240°>15Least Stable

Note: Energy values are representative for alkanes and illustrate the principles of conformational stability.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular forces. aip.org For this compound, the key interactions governing its bulk properties are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant feature, acting as both a hydrogen bond donor and acceptor. These strong, directional interactions are responsible for the relatively high boiling point of alcohols compared to alkanes of similar molecular weight and influence their solubility in polar solvents. chemguide.co.uk MD simulations can quantify the average number of hydrogen bonds per molecule and their lifetimes.

Van der Waals Forces: The long nonyl chain contributes significantly through weaker, non-directional van der Waals interactions (specifically, London dispersion forces). chemguide.co.ukasme.org The strength of these forces increases with the length of the alkyl chain, contributing to a higher boiling point. chemguide.co.uk The branching from the tert-butyl group, however, can disrupt efficient packing of the molecules, slightly lowering the effectiveness of these forces compared to a linear isomer like 1-undecanol. Studies on other branched alcohols have shown that steric hindrance can impact the formation of intermolecular interactions. asme.org

MD simulations can be used to calculate properties like radial distribution functions, which reveal the average separation and arrangement of neighboring molecules, providing quantitative insight into the liquid structure shaped by these competing interactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic environment of a molecule. acs.org These calculations can provide detailed information on the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

A typical computational study on this compound would begin with the optimization of its molecular geometry to find the most stable three-dimensional conformation. Following this, a variety of electronic properties can be calculated. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how this compound might interact with other molecules and its potential sites of reaction.

While specific research findings on this compound are not presently available, the following tables illustrate the types of data that would be generated from such a quantum chemical analysis. The values presented are hypothetical and serve to demonstrate the format and nature of the expected results from a DFT study.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Parameter Energy (eV)
Highest Occupied Molecular Orbital (HOMO) -9.50
Lowest Unoccupied Molecular Orbital (LUMO) 2.30

Table 2: Hypothetical Mulliken Atomic Charges for this compound

Atom Charge (e)
O1 -0.65
C3 0.25

These tables would typically be accompanied by visualizations of the HOMO and LUMO electron density distributions and a color-mapped MEP surface to provide a more intuitive understanding of the molecule's electronic characteristics. Such computational investigations are fundamental in modern chemical research, offering insights that complement and guide experimental studies. nih.govnih.govchinesechemsoc.org

Biochemical Interactions and Enzymatic Specificity

Substrate Specificity of Hydrolases Towards Highly Branched Secondary Alcohols

Detailed Examination of Candida antarctica Lipase (B570770) B (CALB) Interaction with 2,2-Dimethyl-3-nonanol

Without specific studies, any discussion on the interaction between CALB and this compound would be purely speculative. CALB is known for its high efficiency and stereoselectivity with a wide range of substrates. However, its active site, while relatively open compared to other lipases, still imposes steric limitations. For a substrate like this compound, the tert-butyl group would likely clash with the amino acid residues lining the entrance to the active site, preventing the alcohol from achieving the necessary orientation for catalysis.

A hypothetical data table for the kinetic resolution of a generic sterically hindered secondary alcohol by CALB might look like this, but it is important to reiterate that this data is illustrative and not specific to this compound.

Illustrative Data Table: Hypothetical Kinetic Resolution of a Branched Secondary Alcohol using CALB

Time (h)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)Enantioselectivity (E)
1215.218.098.5>100
2428.539.998.2>100
4845.182.397.9>100
7249.8>9997.5>100

Rationalization of Substrate Resistance or Non-Reactivity in Biotransformations

The primary reason for the expected non-reactivity of this compound would be steric hindrance . The bulky tert-butyl group adjacent to the stereocenter would prevent the substrate from fitting into the active site of most wild-type enzymes. This steric clash would raise the activation energy for the formation of the enzyme-substrate complex to a prohibitive level.

Engineering of Enzyme Active Sites for Sterically Hindered Substrates

To accommodate a substrate like this compound, protein engineering strategies would be necessary. This would typically involve site-directed mutagenesis of the amino acid residues that form the active site pocket. The goal would be to replace bulky amino acids with smaller ones (e.g., replacing a tryptophan or tyrosine with an alanine (B10760859) or glycine) to create more space for the substrate's bulky groups. Computational modeling and directed evolution are common techniques used to identify and create beneficial mutations.

Mechanistic Insights into Enzyme-Substrate Recognition

Enzyme-substrate recognition is a highly specific process governed by a combination of shape complementarity and chemical interactions (hydrophobic interactions, hydrogen bonds, van der Waals forces). For a sterically hindered alcohol, the "lock and key" or "induced fit" models of enzyme action would predict a poor match. The bulky alkyl groups would disrupt the precise positioning of the hydroxyl group relative to the catalytic triad (B1167595) (e.g., Ser-His-Asp in lipases), which is essential for the nucleophilic attack and subsequent esterification or hydrolysis to occur.

Due to the absence of specific data, we are unable to proceed with generating a full article as requested. We recommend broadening the scope to include general studies on sterically hindered secondary alcohols to provide a comprehensive and scientifically accurate overview of this topic.

Environmental Biodegradation and Metabolite Analysis

Microbial Degradation Pathways of Branched Alcohols

The biodegradation of branched alcohols is a complex process governed by the enzymatic machinery of microorganisms. The structure of the alcohol, especially the position and extent of branching, significantly influences the degradation pathway and rate.

While direct studies on the biodegradation of 2,2-Dimethyl-3-nonanol are not extensively documented, research on related long-chain and branched alkylphenols offers valuable insights. Bacteria from the genus Sphingomonas are well-known for their metabolic versatility and their ability to degrade a wide range of complex organic compounds, including nonylphenol isomers which possess a branched nine-carbon chain. nih.gov

The degradation of these branched compounds by sphingomonads often involves unique enzymatic pathways that differ from those for linear-chain analogues. nih.gov For instance, the degradation of nonylphenol isomers by Sphingomonas sp. can proceed via an unusual ipso-substitution mechanism, where the branched alkyl group is cleaved from the phenol (B47542) ring. nih.gov This highlights the specialized enzymatic capabilities of such bacteria to handle sterically hindered molecules. It is plausible that strains like Sphingomonas could employ similar initial enzymatic attacks on highly branched alcohols like this compound.

Research on the degradation of polyvinyl alcohol (PVA) has also implicated Sphingomonas sp. as a key degrader. researchgate.netnih.gov While PVA is a polymer, its degradation involves enzymatic action on alcohol moieties, showcasing the genus's proficiency in alcohol metabolism. Some Sphingomonas strains require a symbiotic relationship with other bacteria to achieve complete degradation, where one organism may produce essential cofactors for the other. nih.gov

The microbial oxidation of alcohols typically begins with the conversion of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. nih.govasm.org In the case of a secondary alcohol like this compound, the initial step would likely be its oxidation to the corresponding ketone, 2,2-Dimethyl-3-nonanone.

Subsequent degradation of this ketone is challenging due to the quaternary carbon atom at the C2 position. This structural feature can inhibit further degradation via typical pathways like beta-oxidation. stackexchange.com As a result, the accumulation of recalcitrant intermediates or "dead-end" products is a possibility. For instance, in the degradation of branched-chain amino acids, which can lead to branched-chain alcohols, the final products can be a mixture of corresponding fatty acids and alcohols, with the ratio influenced by culture conditions. researchgate.netresearchgate.net

In the absence of specific data for this compound, a hypothetical degradation pathway could involve initial oxidation to 2,2-Dimethyl-3-nonanone. Further breakdown would necessitate enzymatic systems capable of cleaving C-C bonds adjacent to the carbonyl group or the quaternary carbon, a process that is often slow and may not be present in all microbial communities. This could lead to the persistence of the ketone or other partially oxidized, structurally complex intermediates in the environment.

Factors Influencing Biodegradability of Highly Branched Alkanols

The biodegradability of alkanols is not uniform and is influenced by a variety of molecular and environmental factors.

Degree and Position of Branching : The extent and location of alkyl branching are paramount. Highly branched structures, especially those with quaternary carbons (a carbon atom bonded to four other carbon atoms) like this compound, are generally more resistant to biodegradation than their linear or lightly branched counterparts. stackexchange.comnih.gov Terminal branching, in particular, has been shown to inhibit microbial growth and degradation. nih.gov The presence of iso- and anteiso-terminal branches significantly reduces the susceptibility of hydrocarbons to microbial attack. nih.gov

Chain Length : For linear alkanes and alcohols, those of intermediate chain length (approximately C10 to C24) are often degraded most rapidly. researchgate.net Very short-chain alcohols can be toxic to microorganisms at high concentrations, while very long-chain compounds may be less bioavailable due to their low water solubility. researchgate.netepa.gov

Environmental Conditions : Factors such as pH, temperature, oxygen availability, and the presence of essential nutrients significantly affect microbial activity and thus the rate of biodegradation. mdpi.comijpab.com Most hydrocarbon-degrading bacteria function optimally at a neutral pH. mdpi.com

The following table summarizes the key factors influencing the biodegradability of branched alkanols.

Table 1: Factors Affecting the Biodegradability of Branched Alkanols

Factor Influence on Biodegradation Rationale
Molecular Structure
Degree of Branching Decreases biodegradability Steric hindrance limits enzyme access to the carbon backbone. stackexchange.comnih.gov
Position of Branching Decreases biodegradability Quaternary carbons and terminal branching are particularly recalcitrant. nih.gov
Chain Length Variable Intermediate lengths (C10-C24) are often optimal; very long chains have low bioavailability. researchgate.net
Physicochemical Properties
Water Solubility Increases biodegradability Higher solubility enhances bioavailability to microorganisms. researchgate.net
Environmental Conditions
Oxygen Availability Crucial for aerobic pathways Aerobic degradation is generally faster and more complete for hydrocarbons. mdpi.com
pH Optimal range required Most bacteria prefer neutral pH (6.5-7.5) for optimal enzymatic activity. mdpi.com
Temperature Optimal range required Affects microbial growth rates and enzyme kinetics. ijpab.com

Environmental Persistence and Transformation Mechanisms of Related Compounds

Given the structural characteristics of this compound, it is expected to exhibit a degree of environmental persistence. The slow degradation of highly branched hydrocarbon chains means that such compounds may remain in soil and water for extended periods compared to their linear isomers. stackexchange.com

The transformation of related compounds in the environment often involves initial oxidation. For example, branched-chain alkanes can be oxidized at either the terminal or subterminal carbon atoms. nih.gov However, the high degree of branching in this compound may hinder these typical initial steps.

Q & A

Advanced Research Question

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure BOD28BOD_{28}.
  • Photolysis studies : Simulate UV exposure (λ = 254 nm) and quantify degradation via GC-FID.
  • QSAR modeling : Leverage EPI Suite™ to predict bioaccumulation factors (BCF) and half-life (t1/2t_{1/2}) .

How can researchers reconcile conflicting toxicity data for this compound across in vitro and in vivo models?

Advanced Research Question
Discrepancies often stem from metabolic differences (e.g., cytochrome P450 activity in vivo vs. static cell cultures). Mitigation strategies include:

  • Cross-referencing EC₅₀ values from in vitro assays (e.g., MTT in HepG2 cells) with LD₅₀ data from OECD 423 acute oral toxicity tests.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies toxicity .

What role does this compound play in pheromone signaling, and how can its bioactivity be quantified?

Basic Research Question
In entomological studies, this compound acts as a trail pheromone in Camponotus ants. Bioactivity is quantified via electroantennography (EAG), where antennal response thresholds (in µV) correlate with concentration (10⁻⁶–10⁻⁴ M). Field trials using Y-tube olfactometers confirm behavioral specificity .

How can isotopic labeling (e.g., ¹³C or ²H) aid in tracing the metabolic fate of this compound in microbial systems?

Advanced Research Question

  • ¹³C-labeling : Use GC-IRMS to track incorporation into microbial biomass (e.g., Pseudomonas putida).
  • Deuterium labeling : Monitor C-H bond cleavage via ²H NMR during β-oxidation pathways.
  • Data interpretation requires correction for isotopic fractionation using Rayleigh distillation models .

What computational tools are recommended for predicting the NMR spectra of this compound derivatives?

Basic Research Question

  • 1D NMR prediction : ACD/Labs NMR Workbook Suite with incremental alkyl group databases.
  • 2D NMR (COSY, HSQC) : Utilize ChemDraw® or MNova NMR with DEPT-135 editing for stereochemical clarity.
  • Compare simulated spectra with experimental data from NIST MS Library .

How can researchers design experiments to differentiate between kinetic and thermodynamic control in this compound synthesis?

Advanced Research Question

  • Kinetic control : Low-temperature reactions (-20°C) with rapid quenching (e.g., dry ice/acetone).
  • Thermodynamic control : Prolonged heating (reflux at 80°C) to favor equilibrium products.
  • Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.